5,7-Dimethoxy-2,3-dimethyl-2,3-dihydro-1H-inden-1-one
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Overview
Description
5,7-Dimethoxy-2,3-dimethyl-2,3-dihydro-1H-inden-1-one is a chemical compound belonging to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a five-membered ring containing a ketone group. This particular compound is characterized by the presence of two methoxy groups at positions 5 and 7, and two methyl groups at positions 2 and 3 on the indanone structure.
Preparation Methods
The synthesis of 5,7-Dimethoxy-2,3-dimethyl-2,3-dihydro-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the Michael addition reaction. In this reaction, α-β unsaturated derivatives of 5,6-dimethoxy-1-indanone are reacted with diverse nucleophiles such as piperidine, N-methyl piperazine, morpholine, sodium azide, imidazole, benzimidazole, and pyrazole under specific conditions . The stability of the synthesized 1-indanone derivatives is crucial for the success of this reaction.
Chemical Reactions Analysis
5,7-Dimethoxy-2,3-dimethyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with various nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5,7-Dimethoxy-2,3-dimethyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Some derivatives of indanone are used in the treatment of diseases like Alzheimer’s.
Industry: It is used as a precursor in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2,3-dimethyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, indanone derivatives are known to act as acetylcholine esterase inhibitors, which is beneficial in the treatment of Alzheimer’s disease . The exact molecular targets and pathways can vary depending on the specific application and derivative.
Comparison with Similar Compounds
Similar compounds to 5,7-Dimethoxy-2,3-dimethyl-2,3-dihydro-1H-inden-1-one include:
1-Indanone: A simpler structure without methoxy and methyl substitutions.
5,6-Dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one: Similar structure with different substitutions.
4,7-Dimethoxy-2,3-dihydro-1H-inden-1-one: Another derivative with methoxy groups at different positions.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
77941-92-5 |
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Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
5,7-dimethoxy-2,3-dimethyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O3/c1-7-8(2)13(14)12-10(7)5-9(15-3)6-11(12)16-4/h5-8H,1-4H3 |
InChI Key |
FGBFEFJZYZDLSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)C2=C1C=C(C=C2OC)OC)C |
Origin of Product |
United States |
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